molecular formula C4H5K2NO4 B078735 Potassium L-aspartate CAS No. 14007-45-5

Potassium L-aspartate

Cat. No. B078735
CAS RN: 14007-45-5
M. Wt: 209.28 g/mol
InChI Key: IKALZAKZWHFNIC-JIZZDEOASA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium L-aspartate is a combination of the mineral potassium and the salt form of the amino acid known as aspartic acid . It is used primarily as a potassium supplement to treat conditions like hypokalemia or hyperammonemia . It is also used in the preparation of intracellular solutions for certain assays .


Synthesis Analysis

Potassium L-aspartate can be produced through metabolic engineering of microorganisms . This involves the use of genetic engineering techniques to alter the DNA of microorganisms to optimize their biochemical processes and improve the production of specific compounds . The main goal of metabolic engineering is to design or modify metabolic pathways to produce desired products in large quantities with high efficiency .


Molecular Structure Analysis

The molecular formula of Potassium L-aspartate is C4H6KNO4 . Its molecular weight is 171.19 g/mol . It is a small molecule that is part of the approved and experimental groups .


Physical And Chemical Properties Analysis

Potassium L-aspartate is a solid . It is soluble in water to a modest degree . Its intense sweetness requires only a small amount in solution to deliver the desired effect . The molecular weight of Potassium L-aspartate is 171.19 g/mol .

Scientific Research Applications

  • Cardiac Health and Electrolyte Balance : Potassium L-aspartate is effective in treating and preventing cardiac disruptions caused by electrolyte disturbances, particularly low potassium and magnesium levels. This application is particularly relevant in the context of treatment with cardiac glycosides and diuretic drugs (Iezhitsa et al., 2004).

  • Catalysis in Organic Chemistry : It has been used as a catalyst in the cyanosilylation of carbonyl compounds, producing cyanohydrin trimethylsilyl ethers with excellent yield (George, Kim, & Kim, 2007).

  • Neuroprotection : Potassium aspartate has been shown to inhibit cell damage and apoptosis in SH-SY5Y cells treated with ouabain and H2O2. This suggests its potential application in neuroprotective strategies (Sun, Min, Wang, & Hao, 2015).

  • Traumatic Brain Injury : Research indicates that Potassium aspartate can attenuate brain injury induced by controlled cortical impact in rats, suggesting its potential use in treating traumatic brain injury (Gu et al., 2016).

  • Antiarrhythmic Activity : It exhibits antiarrhythmic action in various models of arrhythmia, including strophanthin-K, CaCl2, and aconitine-induced arrhythmias (Spasov et al., 2007).

  • Cerebral Ischemia : Potassium aspartate has been found to attenuate apoptotic cell death after focal cerebral ischemia in rats, indicating its potential therapeutic application in stroke and related conditions (Gu et al., 2013).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye when handling Potassium L-aspartate . Personal protective equipment and chemical impermeable gloves should be used . Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name

dipotassium;(2S)-2-aminobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.2K/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKALZAKZWHFNIC-JIZZDEOASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5K2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-84-8 (Parent)
Record name Dipotassium aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50891147
Record name Aspartic acid, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium L-aspartate

CAS RN

2001-89-0, 14007-45-5, 64723-18-8, 1115-63-5
Record name Dipotassium aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Aspartic acid, homopolymer, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064723188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Aspartic acid, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Aspartic acid, potassium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Aspartic acid, homopolymer, potassium salt
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aspartic acid, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium hydrogen aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dipotassium aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-aspartic acid, potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.363
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPOTASSIUM ASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74X989P9A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Potassium hydroxide 11.3 g was added to a suspension of 13.3 g DL-aspartic acid in a mixed solvent of 60 ml ethyl alcohol and 60 ml water to form a solution of dipotassium DL-aspartate. To the ice-cooled resultant solution a solution of lauric acid-sulfuric acid mixed acid anhydride and 10 ml of 10 N potassium hydroxide was added dropwise simultaneously with stirring. While the pH was controlled to 12 stirring at room temperature was then continued for 1 hour. The reaction mixture was treated in the similar manner as in Example 3 to obtain 14.3 g crude crystals of N-lauroyl-DL-aspartic acid.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium L-aspartate
Reactant of Route 2
Potassium L-aspartate
Reactant of Route 3
Potassium L-aspartate
Reactant of Route 4
Potassium L-aspartate
Reactant of Route 5
Potassium L-aspartate
Reactant of Route 6
Potassium L-aspartate

Citations

For This Compound
197
Citations
SC George, SS Kim, HS Kim - Bulletin of the Korean Chemical …, 2007 - koreascience.kr
… ed the catalytic potential of potassium L-aspartate fbr the … of mixture of TMSCN and potassium L-aspartate. This may support … potassium L-aspartate on cyanosilylation reaction we have …
Number of citations: 5 koreascience.kr
YM Mao, ZH Ni, CW Chen, JH Ma… - Zhongguo Shiyong Neike …, 2009 - cabdirect.org
… effects of therapy using potassium L-aspartate injection for … given three rami potassium L-aspartate intravenous injection … for three rami potassium L-aspartate injections added in 750 …
Number of citations: 3 www.cabdirect.org
E Urm, T Leisinger, HJ Vogel - Biochimica et Biophysica Acta (BBA) …, 1973 - Elsevier
… grown as usual in magnesium treatment medium, supplemented with arginine, histidine, isoleucine, and methionine, either in the absence or the presence of potassium L-aspartate (i …
Number of citations: 6 www.sciencedirect.com
P Whiteman, C Marks, E Freese - Microbiology, 1980 - microbiologyresearch.org
… pH 8.0) was added followed by 20 mM-potassium L-aspartate (pH 8). The difference in the rate of … Cultures were grown in S6 plus different concentrations of potassium L-aspartate in the …
Number of citations: 8 www.microbiologyresearch.org
GC Rollan, MCM de NADRA… - The Journal of General …, 1985 - jstage.jst.go.jp
… The reaction medium contained: 1.0 ml of 150 mM Tris-HC1 buffer, pH 7.0; 0.3 ml of 0.5 M potassium L-aspartate, pH 7.0; 0.1 ml of 6>< 10-2 M MgS04; 0.1 ml of 3 x 10-3 M EDTA, pH 7.0…
Number of citations: 11 www.jstage.jst.go.jp
Y Shimizu, M Taga, Y Takahashi, I Tada… - Chemical and …, 2020 - jstage.jst.go.jp
… This study was conducted on of potassium L-aspartate and potassium gluconate, an alternative to potassium L-aspartate, because potassium L-aspartate is reported to be liable to …
Number of citations: 5 www.jstage.jst.go.jp
T Iijima, MD Diesterhaft, E Freese - Journal of Bacteriology, 1977 - Am Soc Microbiol
… The aspH strain was grown from an initial Awo of 0.05 in S5 plus different concentrations of NaCl with 50 mM potassium L-aspartate (0), L-glutamate (O) or L-malate (0), or with 50 mM D…
Number of citations: 38 journals.asm.org
GN Cohen - Methods in Enzymology, 1985 - Elsevier
Publisher Summary This chapter explores aspartate kinases I, II, and III obtained from Escherichia coli. The aspartate kinase assay methods A and B, measure respectively (1) the …
Number of citations: 11 www.sciencedirect.com
N Ohashi, S Minemura, A Togawa… - Clinical and experimental …, 2011 - Springer
… After discontinuation of indapamide and intravenous administration of potassium l-aspartate for potassium supplementation, the patient’s serum potassium levels increased and his …
Number of citations: 11 link.springer.com
KD Collins, GR Stark - Journal of Biological Chemistry, 1971 - ASBMB
N-(Phosphonacetyl)-l-aspartate (PALA) is a stable analogue of the transition state in the reaction catalyzed by aspartate transcarbamylase from Escherichia coli; it combines in 1 …
Number of citations: 576 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.